Cas no 29256-93-7 (Benzenamine,N,N,?-trimethyl-)

Benzenamine,N,N,?-trimethyl- structure
Benzenamine,N,N,?-trimethyl- structure
Product Name:Benzenamine,N,N,?-trimethyl-
Numero CAS:29256-93-7
MF:C9H13N
MW:135.206222295761
CID:268448
PubChem ID:11869
Update Time:2025-04-19

Benzenamine,N,N,?-trimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,N,N,?-trimethyl-
    • (Dimethylamino)toluene
    • Dimethyltoluidine
    • N,N-Dimethyltoluidine
    • Toluidine,N,N-dimethyl- (7CI,8CI)
    • EINECS 210-199-8
    • UNII-56PT61F2XE
    • 56PT61F2XE
    • A868845
    • BENZENAMINE, N,N,?-TRIMETHYL-
    • NSC 1784
    • N,N,2-Trimethylbenzenamine
    • 2-Methyl-N,N-dimethylaniline
    • InChI=1/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • FT-0629562
    • ortho-dimethylaminotoluene
    • o-Methyldimethylaniline
    • NS00019616
    • 2,N,N-Trimethylaniline
    • trimethylaniline
    • N,N,2-TRIMETHYLANILINE
    • MFCD00035789
    • 609-72-3
    • 4-12-00-01747 (Beilstein Handbook Reference)
    • DTXSID8052279
    • JDEJGVSZUIJWBM-UHFFFAOYSA-
    • Dimethyl-o-toluidine
    • N,N-Dimethyl-o-toluidine
    • N,N-Dimethyl-2-methylaniline
    • 2-Dimethylaminotoluene
    • Benzenamine,N,2-trimethyl-
    • CS-0238172
    • N,N-Dimethyl-o-toluidine, 99%
    • AI3-12124
    • NSC-1784
    • 29256-93-7
    • BRN 2205144
    • Benzamine, N,N,2-trimethyl-
    • N,N-DIMETHYL-O-METHYLANILINE
    • o-Toluidine, N,N-dimethyl-
    • EN300-19103
    • AKOS009028848
    • Benzene, 1-(dimethylamino)-2-methyl-
    • Benzeneamine,N,N,2-trimethyl-
    • WLN: 1N1&R B1
    • NSC1784
    • N,2-Trimethylaniline
    • N,N,2-Trimethylbenzamine
    • SCHEMBL29239
    • D89722
    • Dimethyl-o-toluidin
    • D0805
    • Benzenamine, N,N,2-trimethyl-
    • O-METHYL-N,N-DIMETHYLANILINE
    • o-Toluidine,N-dimethyl-
    • Inchi: 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • Chiave InChI: JDEJGVSZUIJWBM-UHFFFAOYSA-N
    • Sorrisi: N(C)(C)C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 135.104799
  • Massa monoisotopica: 135.104799
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 98.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 3.2

Proprietà sperimentali

  • Densità: Relative vapor density (air = 1): 4.7
  • Punto di fusione: -60.0 °C
  • Punto di ebollizione: 185.9°Cat760mmHg
  • Punto di infiammabilità: 72.6°C
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd